Cas no 10153-16-9 (2-(Anilinocarbonothioyl)hydrazinecarboxamide)

2-(Anilinocarbonothioyl)hydrazinecarboxamide is a thiourea derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features both hydrazinecarboxamide and anilinocarbonothioyl functional groups, enabling versatile reactivity as a building block for heterocyclic compounds or as a ligand in coordination chemistry. The compound’s thiocarbonyl moiety may enhance binding affinity in biologically active molecules, while the hydrazide group offers opportunities for further functionalization. Its stability under standard conditions and well-defined purity make it suitable for research-scale applications. The product is primarily of interest in pharmaceutical intermediates or agrochemical development, where precise molecular design is critical. Proper handling and storage are recommended due to potential sensitivity to moisture or oxidation.
2-(Anilinocarbonothioyl)hydrazinecarboxamide structure
10153-16-9 structure
Product Name:2-(Anilinocarbonothioyl)hydrazinecarboxamide
CAS No:10153-16-9
MF:C8H10N4OS
MW:210.256199359894
CID:220858
PubChem ID:680702
Update Time:2025-06-15

2-(Anilinocarbonothioyl)hydrazinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide,2-[(phenylamino)thioxomethyl]-
    • (phenylcarbamothioylamino)urea
    • 1-carbamoyl-4-phenyl thiosemicarbazide
    • 1-Carbamoyl-4-phenyl-thiosemicarbazid
    • 1-Phenyl-2-thio-biharnstoff
    • 1-phenyl-2-thiobiurea
    • 1-phenylthiocarbamoylsemicarbazide
    • 4-Phenyl-1-aminofromyl-thiosemicarbazid
    • N'-Carbamoyl-N-phenylthiocarbamoyl-hydrazin
    • [(phenylcarbamothioyl)amino]urea
    • SCHEMBL4754194
    • Z45800764
    • LS-07555
    • MFCD00186155
    • SR-01000039149-1
    • 2-(ANILINOCARBOTHIOYL)-1-HYDRAZINECARBOXAMIDE
    • SR-01000039149
    • AKOS000352506
    • NSC139705
    • DTXSID90350485
    • 2-(phenylcarbamothioyl)hydrazinecarboxamide
    • NCGC00329288-01
    • CS-0321556
    • 2-(anilinocarbonothioyl)hydrazinecarboxamide
    • 2-(Phenylcarbamothioyl)hydrazine-1-carboxamide
    • NSC-139705
    • 10153-16-9
    • AB01322666-02
    • 2-(Anilinocarbonothioyl)hydrazinecarboxamide
    • Inchi: 1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
    • InChI Key: AJECTKACDSHLMK-UHFFFAOYSA-N
    • SMILES: S=C(NNC(N)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 210.05800
  • Monoisotopic Mass: 210.05753213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • PSA: 111.27000
  • LogP: 2.11140

2-(Anilinocarbonothioyl)hydrazinecarboxamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Anilinocarbonothioyl)hydrazinecarboxamide Pricemore >>

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Additional information on 2-(Anilinocarbonothioyl)hydrazinecarboxamide

Introduction to 2-(Anilinocarbonothioyl)hydrazinecarboxamide (CAS No. 10153-16-9)

2-(Anilinocarbonothioyl)hydrazinecarboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 10153-16-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of hydrazine derivatives, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural motif of 2-(Anilinocarbonothioyl)hydrazinecarboxamide incorporates both aniline and hydrazinecarboxamide functionalities, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The aniline moiety, characterized by its aromatic ring system and amino substituent, contributes to the compound's potential for hydrogen bonding interactions, a key feature in drug-receptor binding. Meanwhile, the hydrazinecarboxamide group introduces a polar and nucleophilic character, enhancing reactivity in various synthetic transformations. Such structural features make 2-(Anilinocarbonothioyl)hydrazinecarboxamide a promising candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in hydrazine derivatives due to their role as intermediates in the synthesis of antitubercular, anticancer, and anti-inflammatory agents. The presence of both sulfur and nitrogen heteroatoms in 2-(Anilinocarbonothioyl)hydrazinecarboxamide suggests potential bioactivities akin to those observed with related compounds. For instance, sulfur-containing derivatives have been reported to exhibit inhibitory effects on certain enzymes and receptors, while hydrazine-based structures are known for their ability to form stable coordination complexes with metal ions.

Current research endeavors are focusing on leveraging computational methods to predict the biological activity of such compounds. Advanced molecular modeling techniques have enabled scientists to explore the binding modes of 2-(Anilinocarbonothioyl)hydrazinecarboxamide with target proteins, providing insights into its potential therapeutic applications. These studies often involve docking simulations and virtual screening campaigns, which help identify lead compounds for further experimental validation.

The synthesis of 2-(Anilinocarbonothioyl)hydrazinecarboxamide typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the carbon-sulfur bonds within this molecule. Such methodologies align with modern trends in green chemistry, emphasizing atom economy and minimal waste generation.

Moreover, the pharmaceutical industry is increasingly adopting biocatalytic approaches to enhance the synthesis of complex molecules like 2-(Anilinocarbonothioyl)hydrazinecarboxamide. Enzymatic transformations offer advantages such as high selectivity and mild reaction conditions, which can improve yield and purity. These advancements are crucial for scaling up production while maintaining cost-effectiveness.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling compounds like 2-(Anilinocarbonothioyl)hydrazinecarboxamide. This includes rigorous quality control measures to guarantee consistency and safety throughout the supply chain. Documentation of synthetic pathways and analytical data is also critical for regulatory submissions and market approval.

The role of analytical chemistry in characterizing 2-(Anilinocarbonothioyl)hydrazinecarboxamide cannot be overstated. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide comprehensive structural elucidation and purity assessment. These tools are indispensable for researchers aiming to validate synthetic outcomes and prepare samples for biological testing.

In conclusion, 2-(Anilinocarbonothioyl)hydrazinecarboxamide (CAS No. 10153-16-9) represents a fascinating area of study within pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research progresses, interdisciplinary collaborations between synthetic chemists, computational biologists, and medicinal chemists will continue to drive innovation in this field.

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